molecular formula C5H9N3S B2852551 5-(Propan-2-yl)-1,2,4-thiadiazol-3-amine CAS No. 57083-87-1

5-(Propan-2-yl)-1,2,4-thiadiazol-3-amine

Cat. No. B2852551
CAS RN: 57083-87-1
M. Wt: 143.21
InChI Key: QGXXNRYSKCUSPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, reaction conditions, and the overall reaction scheme .


Molecular Structure Analysis

Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional structure of the molecule .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its reactivity, and the mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity .

Safety And Hazards

Safety and hazard analysis involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and potential improvements in the synthesis and handling of the compound .

properties

IUPAC Name

5-propan-2-yl-1,2,4-thiadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXXNRYSKCUSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Propan-2-yl)-1,2,4-thiadiazol-3-amine

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